
Phosphorothioic acid, O,O-dimethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-dimethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is a chemical compound known for its use as a systemic insecticide and acaricide. It is effective against sucking insects and is characterized by its straw-colored liquid form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate thiadiazole compounds. The reaction conditions often include the use of solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-dimethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: Partial oxidation by oxidizing agents can result in the release of toxic phosphorus oxides.
Reduction: Reaction with strong reducing agents such as hydrides can produce highly toxic and flammable phosphine gas.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include phosphine gas, phosphorus oxides, and various substituted derivatives of the original compound .
Scientific Research Applications
Phosphorothioic acid, O,O-dimethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphorothioic acid, O,O-dimethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester involves its interaction with the nervous system of insects. It inhibits acetylcholinesterase, an enzyme essential for nerve function, leading to the accumulation of acetylcholine and subsequent paralysis and death of the insect . The molecular targets include acetylcholinesterase and related pathways involved in nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Phosphorodithioic acid, O,O,S-trimethyl ester
Uniqueness
Phosphorothioic acid, O,O-dimethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is unique due to its specific structure, which includes a thiadiazole ring and an ethylthio group. This structure imparts distinct chemical and biological properties, making it particularly effective as an insecticide .
Properties
CAS No. |
38090-97-0 |
|---|---|
Molecular Formula |
C7H13N2O3PS3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(dimethoxyphosphorylsulfanylmethyl)-5-ethylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H13N2O3PS3/c1-4-14-7-9-8-6(16-7)5-15-13(10,11-2)12-3/h4-5H2,1-3H3 |
InChI Key |
YSXBGJGHFNRKPK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)CSP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



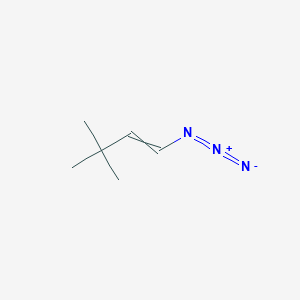
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)

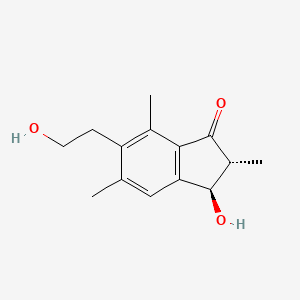
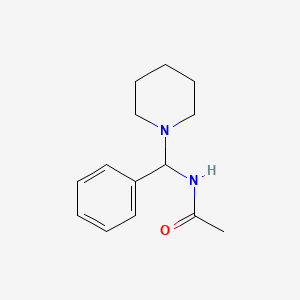

![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)
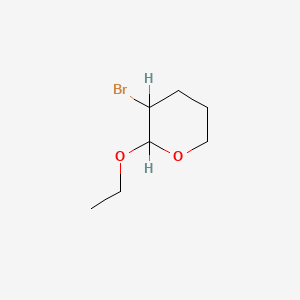
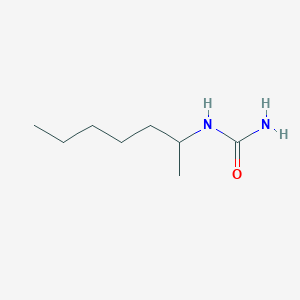
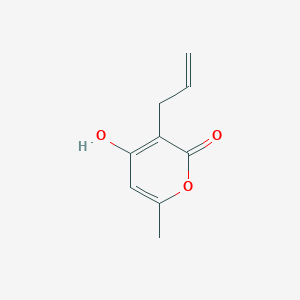
![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)


